1H-Benzotriazole-5-carbonitrile, 6-amino-
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Overview
Description
1H-Benzotriazole-5-carbonitrile, 6-amino- is a versatile compound with a molecular formula of C7H4N4. It is a derivative of benzotriazole, a heterocyclic compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of an amino group at the 6th position and a nitrile group at the 5th position on the benzotriazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzotriazole-5-carbonitrile, 6-amino- typically involves the reaction of 1H-benzotriazole with appropriate nitrile and amino group precursors. One common method includes the use of 1-cyanobenzotriazole as a starting material, which undergoes further reactions to introduce the amino group at the desired position .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzotriazole-5-carbonitrile, 6-amino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed to modify the nitrile group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Agents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted benzotriazole derivatives .
Scientific Research Applications
1H-Benzotriazole-5-carbonitrile, 6-amino- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Benzotriazole-5-carbonitrile, 6-amino- involves its interaction with specific molecular targets. The amino and nitrile groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
1H-Benzotriazole: The parent compound without the amino and nitrile groups.
1H-Benzotriazole-1-carbonitrile: A similar compound with a nitrile group at the 1st position.
5-Methyl-1H-benzotriazole: A derivative with a methyl group at the 5th position.
Uniqueness: 1H-Benzotriazole-5-carbonitrile, 6-amino- is unique due to the presence of both amino and nitrile groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H5N5 |
---|---|
Molecular Weight |
159.15 g/mol |
IUPAC Name |
6-amino-2H-benzotriazole-5-carbonitrile |
InChI |
InChI=1S/C7H5N5/c8-3-4-1-6-7(2-5(4)9)11-12-10-6/h1-2H,9H2,(H,10,11,12) |
InChI Key |
RAGMGYOAMGGBDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=NNN=C21)N)C#N |
Origin of Product |
United States |
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